
Propyl (4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (4-chlorophenoxy)acetate is an organic compound that belongs to the class of carboxylic acid esters. It is derived from 4-chlorophenoxyacetic acid, which is known for its use as a synthetic pesticide and plant growth regulator. This compound is characterized by its molecular formula C11H13ClO3 and is commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Chlorophenoxyacetic acid+PropanolH2SO4Propyl (4-chlorophenoxy)acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfated zirconia can enhance the reaction efficiency and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-chlorophenoxyacetic acid and propanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Chlorophenoxyacetic acid and propanol.
Oxidation: 4-Chlorophenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Propyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its structural similarity to natural plant hormones.
Industry: Utilized in the production of herbicides and pesticides, as well as in the formulation of various chemical products.
Mecanismo De Acción
The mechanism of action of propyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to altered growth patterns and development. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and physiological responses .
Comparación Con Compuestos Similares
Propyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: The parent compound, primarily used as a plant growth regulator and herbicide.
Propyl acetate: A simpler ester used as a solvent in various industrial applications.
Isopropyl acetate: Another ester with similar solvent properties but different reactivity due to the presence of an isopropyl group.
The uniqueness of this compound lies in its dual role as both a synthetic intermediate and a biologically active compound, making it valuable in both chemical synthesis and agricultural applications.
Propiedades
Número CAS |
61961-03-3 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
propyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-2-7-14-11(13)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
SINWACLWELJBSG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


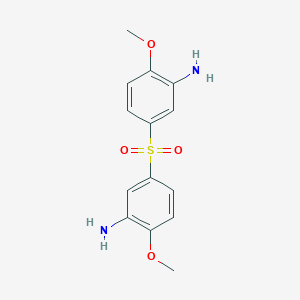
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
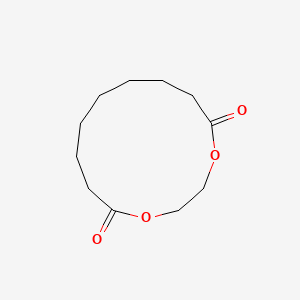
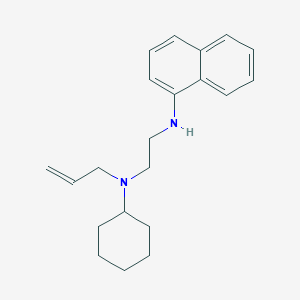
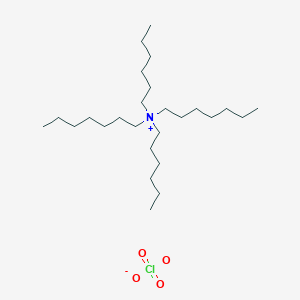
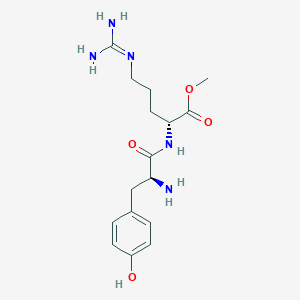
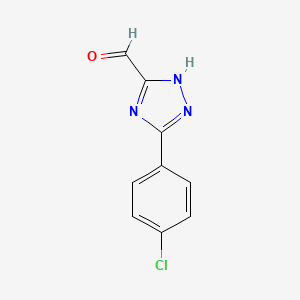
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
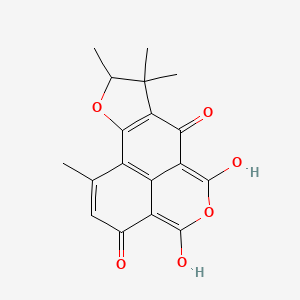


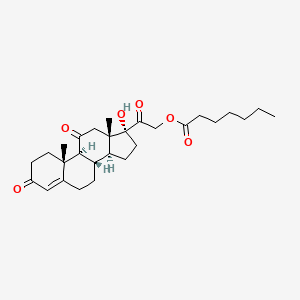
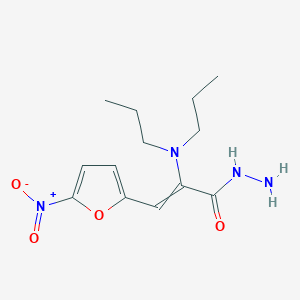
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)
